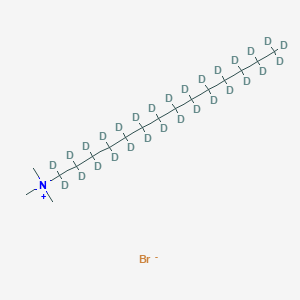

n-Tetradecyl-d29-trimethylammonium Bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bromure de n-tétradécyl-d29-triméthylammonium est un composé marqué par des isotopes stables couramment utilisé dans la recherche scientifique. Il s'agit d'un composé d'ammonium quaternaire avec une longue chaîne alkyle, ce qui en fait un tensioactif. Le composé est connu pour sa haute pureté chimique et est souvent utilisé dans diverses applications biochimiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du bromure de n-tétradécyl-d29-triméthylammonium implique généralement la quaternisation de la n-tétradécylamine avec du bromure de méthyle. La réaction est effectuée dans un solvant organique tel que l'éthanol ou l'acétone sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir une pureté élevée .

Méthodes de production industrielle

La production industrielle du bromure de n-tétradécyl-d29-triméthylammonium suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour garantir une qualité de produit constante. Le produit final est souvent soumis à des mesures rigoureuses de contrôle de qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de n-tétradécyl-d29-triméthylammonium subit diverses réactions chimiques, notamment :

Réactions de substitution : L'ion bromure peut être substitué par d'autres nucléophiles.

Oxydation et réduction : Le composé peut participer à des réactions redox dans des conditions spécifiques.

Hydrolyse : Le composé peut s'hydrolyser en présence d'eau, en particulier en milieu acide ou basique.

Réactifs et conditions courantes

Substitution : Les réactifs courants comprennent l'hydroxyde de sodium et l'iodure de potassium.

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Principaux produits

Substitution : Les produits comprennent divers sels d'ammonium quaternaires.

Oxydation : Les produits comprennent des dérivés oxydés de la chaîne alkyle.

Réduction : Formes réduites du composé avec des chaînes alkyles modifiées.

Applications De Recherche Scientifique

Le bromure de n-tétradécyl-d29-triméthylammonium est largement utilisé dans la recherche scientifique en raison de ses propriétés tensioactives et de son marquage par des isotopes stables. Les applications comprennent :

Chimie : Utilisé comme tensioactif dans la synthèse de nanoparticules et d'autres matériaux.

Biologie : Employé dans les études de membranes cellulaires et la purification des protéines.

Médecine : Envisagé pour son utilisation potentielle dans les systèmes d'administration de médicaments.

Industrie : Utilisé dans la formulation de détergents et d'émulsifiants.

Mécanisme d'action

Le mécanisme d'action du bromure de n-tétradécyl-d29-triméthylammonium implique son interaction avec les membranes cellulaires et les protéines. La longue chaîne alkyle lui permet de s'insérer dans les bicouches lipidiques, perturbant l'intégrité de la membrane. Cette propriété la rend utile dans les études de dynamique des membranes et d'interactions protéines-lipides. Le composé peut également former des micelles, qui sont utiles pour solubiliser les composés hydrophobes .

Mécanisme D'action

The mechanism of action of n-Tetradecyl-d29-trimethylammonium Bromide involves its interaction with cell membranes and proteins. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. This property makes it useful in studies of membrane dynamics and protein-lipid interactions. The compound can also form micelles, which are useful in solubilizing hydrophobic compounds .

Comparaison Avec Des Composés Similaires

Composés similaires

Bromure de tétradécyltriméthylammonium : Structure similaire mais sans marquage isotopique.

Bromure de cétyltriméthylammonium : Chaîne alkyle plus longue (16 atomes de carbone) par rapport au bromure de n-tétradécyl-d29-triméthylammonium.

Bromure de dodécyltriméthylammonium : Chaîne alkyle plus courte (12 atomes de carbone) par rapport au bromure de n-tétradécyl-d29-triméthylammonium.

Unicité

Le bromure de n-tétradécyl-d29-triméthylammonium est unique en raison de son marquage par des isotopes stables, ce qui le rend particulièrement utile en spectrométrie de masse et dans d'autres techniques analytiques. Le marquage au deutérium permet un suivi et une quantification précis dans les systèmes biologiques et chimiques complexes.

Activité Biologique

n-Tetradecyl-d29-trimethylammonium bromide (TTAB) is a cationic surfactant belonging to the class of alkyltrimethylammonium bromides. Its unique structure and properties have made it a subject of interest in various biological and chemical studies. This article reviews the biological activity of TTAB, focusing on its interactions with biological systems, cytotoxicity, bioaccumulation, and micelle formation.

- Molecular Formula : C17H38BrN

- Molecular Weight : 336.40 g/mol

- CAS Number : 1119-97-7

- Melting Point : 245-250 °C

Biological Activity Overview

This compound exhibits significant biological activities, including:

- Cytotoxicity : Studies indicate that TTAB can induce cytotoxic effects in various cell lines. The concentration-dependent nature of its toxicity has been documented, with notable effects observed at concentrations around its critical micelle concentration (CMC).

- Bioaccumulation : Research has demonstrated that TTAB can bioaccumulate in aquatic organisms. Bioaccumulation studies using fish cell lines such as RTgill-W1 and RTL-W1 have shown measurable concentrations of TTAB within cells after exposure.

- Micelle Formation : TTAB is known to form micelles in aqueous solutions, which can be influenced by factors such as concentration and the presence of other solvents. The formation of cationic micelles has implications for drug delivery and environmental interactions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of TTAB on cell viability. The following table summarizes key findings from these studies:

Bioaccumulation Studies

Bioaccumulation experiments reveal important insights into the environmental impact of TTAB:

- Experiment Setup : Fish cell lines were exposed to varying concentrations of TTAB to assess uptake and retention.

- Findings : Significant bioaccumulation was observed, with bioconcentration factors (BCFs) indicating that TTAB accumulates preferentially in certain tissues.

The following table summarizes bioaccumulation data:

Micelle Formation and Characterization

TTAB's ability to form micelles is critical for its function as a surfactant:

- Critical Micelle Concentration (CMC) : The CMC for TTAB has been found to be approximately 4.6 ± 0.5 mM in specific solvent mixtures, indicating effective micelle formation at low concentrations.

- Micelle Structure : Studies utilizing small-angle neutron scattering (SANS) have characterized the size and shape of TTAB micelles, revealing that they can adopt various morphologies depending on concentration and solvent conditions.

Case Studies

Several case studies highlight the biological significance of TTAB:

- Surfactant Behavior in Deep Eutectic Solvents (DES) :

- Impact on Aquatic Life :

Propriétés

Formule moléculaire |

C17H38BrN |

|---|---|

Poids moléculaire |

365.57 g/mol |

Nom IUPAC |

trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl)azanium;bromide |

InChI |

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |

Clé InChI |

CXRFDZFCGOPDTD-WAQJSBRMSA-M |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |

SMILES canonique |

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.